Lacto-N-tetraose

Overview

Description

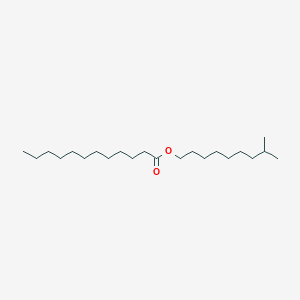

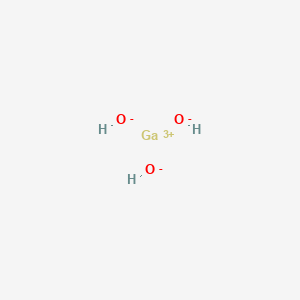

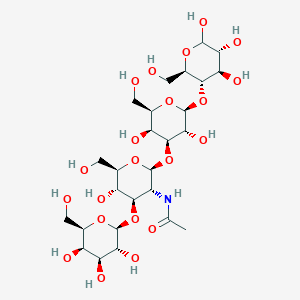

Lacto-N-tetraose is a complex sugar found in human milk. It is one of the few characterized human milk oligosaccharides and is enzymatically synthesized from the substrate lactose. It plays a significant role in the early development of the infant gut flora . This compound is a tetrasaccharide composed of four monosaccharide units: galactose, N-acetylglucosamine, another galactose, and glucose, joined by 1-3 β-linkages in a linear chain .

Mechanism of Action

Target of Action

Lacto-N-tetraose (LNT) primarily targets the gut microbiota, specifically promoting the growth of Bifidobacterium longum subspecies infantis . This species aids in digestion and is considered beneficial bacteria .

Mode of Action

LNT interacts with its target, Bifidobacterium longum subspecies infantis, by serving as a non-competitive food source . Other enteric bacteria lacking the required proteins are incapable of degrading LNT into usable sources of carbon for glycolysis . This interaction leads to the growth and proliferation of Bifidobacterium longum subspecies infantis .

Biochemical Pathways

LNT is involved in the metabolic pathway for the uptake and digestion of specific human milk oligosaccharides (HMOs). This is accomplished through specific transporter proteins and glycosidases to cleave chemical bonds found in LNT . In addition, the synthetic pathway of LNT was constructed by co-expressing the lactose permease (LacY), β-1,3-N-acetylglucosaminyltransferase (LgtA), and β-1,4-galactostltransferase (LgtB) in Bacillus subtilis .

Result of Action

The interaction of LNT with Bifidobacterium longum subspecies infantis results in the growth and proliferation of this beneficial bacterium . This leads to enhanced immunity, regulation of intestinal flora, and promotion of cell maturation . LNT also has anti-inflammatory, type 2 immune response induction, induced angiogenesis, and anti-bacterial effects .

Action Environment

The action of LNT is influenced by environmental factors such as the presence of other nutrients and the overall health of the gut microbiota. For instance, the biosynthesis of LNT can be significantly increased by optimizing enzyme expression levels and balancing the precursors supply in Bacillus subtilis .

Biochemical Analysis

Biochemical Properties

Lacto-N-tetraose interacts with various enzymes, proteins, and other biomolecules. It is a tetrasaccharide composed of four monosaccharide units in the order galactose, N-acetylglucosamine, another galactose, and glucose, joined by “1-3 β-linkages” in a linear chain . A novel β-galactosidase from Lacticaseibacillus zeae has been identified that can catalyze the synthesis of this compound .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It is considered a prebiotic, facilitating the growth of healthy bacteria in the gut microbiome . It also has antiadhesive antimicrobial activity .

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It is synthesized from the substrate lactose by the action of specific enzymes . The β-1,3-N-acetylglucosaminyltransferase (LgtA) and β-1,4-galactostltransferase (LgtB) enzymes play a crucial role in the synthesis of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the product is stable and does not degrade over time . More detailed studies are needed to understand the long-term effects of this compound on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from lactose, which is a part of the lactose metabolism pathway . The enzymes β-1,3-N-acetylglucosaminyltransferase (LgtA) and β-1,4-galactostltransferase (LgtB) are involved in its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lacto-N-tetraose can be synthesized enzymatically. One method involves the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to lactose by β-1,3-N-acetylglucosaminyltransferase. The resulting lacto-N-triose II is then converted into this compound using β-D-galactosidase-mediated transglycosylations .

Industrial Production Methods: Industrial production of this compound often involves metabolic engineering of microorganisms such as Escherichia coli. By introducing specific genes and optimizing enzyme expression levels, high yields of this compound can be achieved. For example, an engineered E. coli cell factory can produce this compound from N-acetylglucosamine feedstock .

Chemical Reactions Analysis

Types of Reactions: Lacto-N-tetraose undergoes various chemical reactions, including glycosylation and hydrolysis. It is a reducing sugar with a free anomeric center at the terminal glucose molecule, indicating an equilibrium between the alpha and beta anomers .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include UDP-N-acetylglucosamine and β-1,3-N-acetylglucosaminyltransferase. The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH .

Major Products: The major product formed from the enzymatic synthesis of this compound is the tetrasaccharide itself. Depending on the specific enzymes and conditions used, other human milk oligosaccharides such as lacto-N-neotetraose may also be produced .

Scientific Research Applications

Lacto-N-tetraose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions. In biology, it is studied for its role in the development of the infant gut microbiome. In medicine, this compound is investigated for its potential prebiotic effects, immune regulatory effects, and anti-inflammatory properties . Industrially, it is used in the production of functional foods and nutraceuticals .

Comparison with Similar Compounds

Lacto-N-tetraose is similar to other human milk oligosaccharides such as lacto-N-neotetraose and lacto-N-triose II. it is unique in its specific structure and the particular glycosidic linkages it contains . Lacto-N-neotetraose, for example, has a different arrangement of monosaccharide units and linkages, which results in distinct biological functions .

List of Similar Compounds:- Lacto-N-neotetraose

- Lacto-N-triose II

- Lacto-N-biose

This compound stands out due to its specific role in the early development of the infant gut flora and its potential health benefits .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQLFFDZXPOFPO-FSGZUBPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331554 | |

| Record name | Lacto-N-tetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14116-68-8 | |

| Record name | Lacto-N-tetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: Lacto-N-tetraose (LNT) primarily acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the gut, particularly Bifidobacterium species. [, , , , , , , , , ] These bacteria possess specific enzymes, such as lacto-N-biosidase, β-N-acetylhexosaminidase, and 1,3-β-galactosyl-N-acetylhexosamine phosphorylase, that enable them to utilize LNT as a sole carbon source. [, , , , , ] This utilization leads to the production of short-chain fatty acids, such as acetate, lactate, and formate, which confer various health benefits to the host. [] For example, bifidobacterial metabolites have been shown to reduce inflammation in cell culture models. []

ANone: this compound (LNT) is a tetrasaccharide with the following characteristics:

- Spectroscopic data: Detailed 1H and 13C NMR assignments for LNT and related oligosaccharides have been reported. [, ]

A: While specific studies on the material compatibility of LNT are limited in the provided research, its primary application as a food additive in infant formula suggests good compatibility with food matrices. [] Information on its stability under various processing conditions (heat, pH) would be needed for broader applications.

A: Studies have shown that even minor modifications to the LNT structure, such as changes in glycosidic linkage (e.g., lacto-N-neotetraose) or the addition of fucose (e.g., lacto-N-fucopentaose) or sialic acid residues, can significantly impact its utilization by different bacterial species. [, , ] This highlights the importance of specific structural features for recognition by bacterial enzymes and transporters. [, ]

A: The research provided focuses on the natural occurrence and biosynthesis of LNT. [, , ] Specific studies on its stability under various storage conditions and potential formulation strategies to improve stability and bioavailability would be beneficial for its broader application.

A: Research on LNT began in the mid-20th century with its identification in human milk and recognition as a potential bifidus factor. [, ] Early studies focused on its structural characterization and the discovery of enzymes involved in its metabolism by bifidobacteria. [, ] More recently, research has explored its diverse physiological effects, particularly its prebiotic properties and role in shaping the gut microbiota. []

A: Research on LNT involves a multidisciplinary approach encompassing carbohydrate chemistry, microbiology, immunology, and nutrition. [, , , ] Collaborations between these fields are crucial for understanding the complex interactions between LNT, gut microbiota, and host health. []

ANone: Various analytical techniques have been employed for LNT analysis, including:

- High-performance liquid chromatography (HPLC): Often coupled with mass spectrometry (MS) or fluorescent labeling for sensitive detection and quantification of LNT and related oligosaccharides in biological samples like human milk and infant formula. [, , , ]

- Capillary electrophoresis (CE): Coupled with laser-induced fluorescence (LIF) detection or mass spectrometry for analyzing PMOs. []

- Nuclear magnetic resonance (NMR) spectroscopy: Used to elucidate the structure and conformation of LNT. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)

![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)